3-(Trifluoromethoxy)-DL-phenylalanine

Enzyme Inhibition Tryptophan Metabolism Immuno-Oncology

3-(Trifluoromethoxy)-DL-phenylalanine (CAS 439587-14-1) is a non-proteinogenic, fluorinated aromatic amino acid derivative characterized by a meta-substituted trifluoromethoxy (–OCF3) group on the phenylalanine scaffold. This modification confers distinct physicochemical properties, including increased lipophilicity (predicted LogP ~1.96) , and introduces unique steric and electronic effects compared to non-fluorinated or singly fluorinated analogs.

Molecular Formula C10H10F3NO3
Molecular Weight 249.189
CAS No. 439587-14-1
Cat. No. B2744597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethoxy)-DL-phenylalanine
CAS439587-14-1
Molecular FormulaC10H10F3NO3
Molecular Weight249.189
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC(F)(F)F)CC(C(=O)O)N
InChIInChI=1S/C10H10F3NO3/c11-10(12,13)17-7-3-1-2-6(4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)
InChIKeyNIONQVYUGGCUHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Trifluoromethoxy)-DL-phenylalanine (CAS 439587-14-1): Technical Procurement Guide for Research and Industrial Selection


3-(Trifluoromethoxy)-DL-phenylalanine (CAS 439587-14-1) is a non-proteinogenic, fluorinated aromatic amino acid derivative characterized by a meta-substituted trifluoromethoxy (–OCF3) group on the phenylalanine scaffold . This modification confers distinct physicochemical properties, including increased lipophilicity (predicted LogP ~1.96) [1], and introduces unique steric and electronic effects compared to non-fluorinated or singly fluorinated analogs. The compound serves as a versatile building block in peptide and medicinal chemistry, where its –OCF3 moiety is leveraged to modulate target binding, metabolic stability, and membrane permeability [REFS-1, REFS-3].

Why Generic Substitution of 3-(Trifluoromethoxy)-DL-phenylalanine (CAS 439587-14-1) with Common Analogs Is Scientifically Unjustified


Direct substitution of 3-(Trifluoromethoxy)-DL-phenylalanine with other fluorinated or non-fluorinated phenylalanine analogs (e.g., 4-Fluoro-DL-phenylalanine, 4-Trifluoromethyl-DL-phenylalanine, or DL-phenylalanine) is not supported by quantitative evidence and may lead to significant functional divergence. The meta-positioned –OCF3 group imparts a unique combination of electron-withdrawing character and lipophilicity (LogP ~1.96) [1] that differs fundamentally from the electronic and steric profiles of para-fluoro (LogP ~1.1) [2] or para-trifluoromethyl (LogP ~1.7) [3] analogs. These physicochemical distinctions directly translate into divergent biological activities. For instance, 4-Fluoro-L-phenylalanine exhibits an IC50 of 11.8 µM against MCF-7 breast cancer cells [4], a profile not shared by the 3-OCF3 derivative. Furthermore, the –OCF3 group is associated with a distinct metabolic liability; microsomal stability studies on aliphatic –OCF3 compounds show a consistent decrease in metabolic stability compared to –OCH3 and –CF3 analogs [5]. Therefore, the assumption of functional interchangeability among fluorinated phenylalanines is scientifically invalid and may confound experimental outcomes in sensitive biochemical or cellular assays.

Quantitative Differentiation Evidence for 3-(Trifluoromethoxy)-DL-phenylalanine (CAS 439587-14-1) Against Key Comparators


Enzymatic Inhibition: Sub-100 nM Potency Against TDO2 Contrasts with Low-Micromolar Activity of 4-Fluoro-Phenylalanine Analogs

3-(Trifluoromethoxy)-DL-phenylalanine demonstrates potent inhibition of Tryptophan 2,3-dioxygenase (TDO2) with an IC50 of 50 nM in a rat liver homogenate assay [1]. This level of potency is in stark contrast to the activity profile of 4-Fluoro-L-phenylalanine, which exhibits an IC50 of 11,800 nM (11.8 µM) in an MCF-7 breast cancer cell proliferation assay [2]. The >200-fold difference in inhibitory concentration highlights the profound impact of the meta-OCF3 substitution on target engagement and biological activity compared to a para-fluoro substitution.

Enzyme Inhibition Tryptophan Metabolism Immuno-Oncology

Lipophilicity Modulation: Meta-OCF3 Substitution Enhances LogP by ~0.8 Units Relative to 4-Fluoro-Phenylalanine

The meta-trifluoromethoxy group significantly increases the compound's lipophilicity compared to a para-fluoro analog. 3-(Trifluoromethoxy)-DL-phenylalanine has a predicted LogP of approximately 1.96 [1], whereas 4-Fluoro-DL-phenylalanine has a predicted LogP of approximately 1.16 [2]. This difference of ~0.8 LogP units represents a more than 6-fold increase in partition coefficient, which can critically influence membrane permeability and non-specific protein binding.

Physicochemical Properties Lipophilicity ADME

Divergent Metabolic Stability Profile: OCF3 Group Associated with Decreased Microsomal Stability Compared to CF3 and OCH3 Analogs

A systematic study on aliphatic trifluoromethoxy compounds revealed that the –OCF3 substituent consistently decreases metabolic stability in microsomal assays when compared to its –CH3O and –CF3 counterparts [1]. While this study was not conducted on the phenylalanine scaffold itself, the findings represent a strong class-level inference. This indicates that 3-(Trifluoromethoxy)-DL-phenylalanine is likely to exhibit higher microsomal clearance than 4-(Trifluoromethyl)-DL-phenylalanine or 4-Methoxy-DL-phenylalanine, which is a critical consideration for in vivo pharmacokinetic studies.

Metabolic Stability Microsomal Clearance Drug Metabolism

Physicochemical Profile: Meta-OCF3 Substitution Alters Boiling Point and Density Compared to Ortho- and Para-Substituted Analogs

The position of the trifluoromethoxy substituent on the phenyl ring influences key physicochemical properties. 3-(Trifluoromethoxy)-DL-phenylalanine has a predicted boiling point of 308.7±42.0 °C and a density of 1.4±0.1 g/cm³ [1]. Its ortho-substituted isomer, 2-(Trifluoromethoxy)-DL-phenylalanine, has a predicted boiling point of 297.3±40.0 °C and a density of 1.4±0.1 g/cm³ [2]. The para-substituted 4-(Trifluoromethyl)-DL-phenylalanine (a CF3 analog) has a predicted boiling point of 311.5±42.0 °C and a density of 1.364±0.06 g/cm³ [3]. These subtle differences can be relevant for purification method development (e.g., distillation, recrystallization) and formulation considerations.

Physicochemical Properties Synthesis Purification

Evidence-Based Application Scenarios for 3-(Trifluoromethoxy)-DL-phenylalanine (CAS 439587-14-1)


Design of High-Potency Inhibitors for the Kynurenine Pathway

Given its potent inhibition of TDO2 (IC50 = 50 nM) [1], 3-(Trifluoromethoxy)-DL-phenylalanine is a superior starting scaffold or building block for medicinal chemistry programs targeting the tryptophan-kynurenine metabolic pathway in immuno-oncology or neurodegenerative disease research. The sub-100 nM potency provides a significantly more advanced starting point for lead optimization compared to less active fluorinated phenylalanine analogs.

Optimization of Peptide Membrane Permeability

The quantifiably higher lipophilicity of the 3-OCF3 derivative (LogP ~1.96) compared to 4-fluoro analogs (LogP ~1.16) [2] makes it a rational choice for incorporation into peptides or peptidomimetics where enhanced passive membrane diffusion is a key design goal. This property is particularly valuable in projects aimed at developing cell-permeable tool compounds or therapeutic candidates targeting intracellular protein-protein interactions.

Structure-Activity Relationship (SAR) Studies on Fluorinated Amino Acid Metabolism

The unique and well-characterized metabolic liability associated with the –OCF3 group—namely its decreased microsomal stability compared to –CF3 and –OCH3 analogs [3]—positions this compound as an essential tool for SAR studies. Researchers can use this compound to systematically investigate how different fluorination patterns influence the in vitro and in vivo pharmacokinetic fate of amino acid-based molecules.

Development of Novel Peptide Synthesis Methods

The distinct physicochemical properties of the meta-OCF3 isomer, including its specific boiling point and density profile [4], can be exploited in the development of new solid-phase or solution-phase peptide synthesis protocols. Its unique behavior under various reaction and purification conditions makes it a valuable test case for optimizing synthetic routes involving sterically and electronically demanding non-natural amino acids.

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